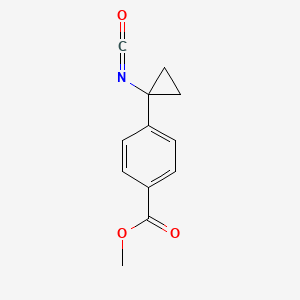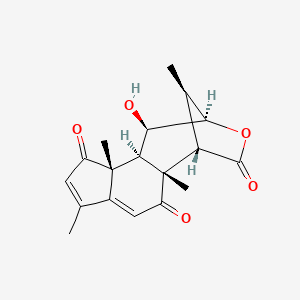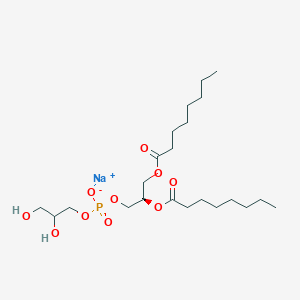![molecular formula C41H76NaO8P B1502564 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate CAS No. 322647-53-0](/img/structure/B1502564.png)
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate
Übersicht
Beschreibung
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate is a complex organic compound known for its distinct properties and applications in various scientific fields. This compound is characterized by its unique structure, which includes sodium ions and a phosphoric ester linkage, contributing to its broad utility in chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate, various methodologies can be employed, typically involving multiple reaction steps to ensure the correct stereochemistry and functional groups are in place. Key reaction conditions often include:
Esterification: : The initial step involves esterification of 2,3-dihydroxypropyl phosphate with octadec-9-enoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Saponification: : The resulting ester is subjected to saponification using sodium hydroxide to introduce the sodium ion into the compound.
Purification: : The final product is purified via recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
On an industrial scale, the production methods are streamlined to enhance efficiency and scalability. Key industrial processes include:
Batch Reactors: : Utilization of large-scale batch reactors that allow for controlled reaction environments.
Continuous Flow Systems: : Integration of continuous flow systems to maintain a steady production rate and reduce operational costs.
Quality Control: : Implementation of rigorous quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl chains.
Reduction: : Reduction reactions typically target the ester and phosphate groups, potentially altering the compound’s functionality.
Substitution: : Nucleophilic substitution can occur at the phosphate ester linkage, making it reactive under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or osmium tetroxide for oxidation processes.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: : Strong nucleophiles like sodium hydroxide or sodium methoxide for substitution reactions.
Major Products
The products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in simpler alcohols or phosphates.
Wissenschaftliche Forschungsanwendungen
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate is utilized in multiple research areas due to its versatile properties:
Chemistry: : Used as a reagent in synthetic organic chemistry to develop new compounds and study reaction mechanisms.
Biology: : Investigated for its role in cell membrane structure and function, given its phospholipid-like characteristics.
Medicine: : Explored for potential therapeutic applications, particularly in drug delivery systems owing to its amphiphilic nature.
Industry: : Applied in the formulation of surfactants and emulsifiers in industrial processes.
Wirkmechanismus
The compound’s mechanism of action is closely linked to its molecular structure, which allows it to interact with biological membranes and enzymes. Key aspects include:
Molecular Targets: : Primarily interacts with lipid bilayers and membrane-bound proteins.
Pathways Involved: : Participates in pathways related to lipid metabolism and signal transduction due to its structural similarity to natural phospholipids.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate stands out for its specific ester linkages and the presence of unsaturated fatty acid chains, which confer unique chemical properties.
Similar Compounds
Phosphatidylcholine: : Similar in structure but differs in the head group and fatty acid composition.
Sodium dodecyl sulfate: : Another surfactant with a simpler structure and different applications.
Phosphatidylserine: : A phospholipid used in similar biological applications but with distinct physiological roles.
Eigenschaften
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(42)46-37-39(38-48-50(44,45)47-6-3)49-41(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h19-22,39H,4-18,23-38H2,1-3H3,(H,44,45);/q;+1/p-1/b21-19-,22-20-;/t39-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVVHDCFEFPKMN-AOEFFCPUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H76NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677115 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-53-0 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1502542.png)


![6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1502547.png)


![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)
![Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate](/img/structure/B1502557.png)


![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1502571.png)
![2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1502573.png)
